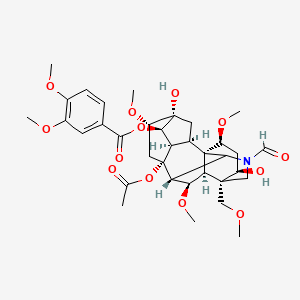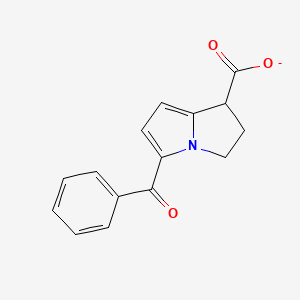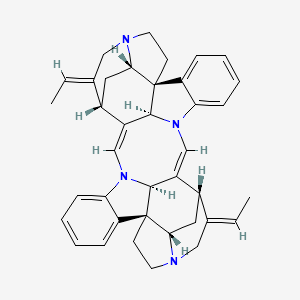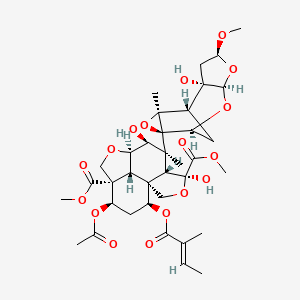![molecular formula C27H24N2O5S B1256387 ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1256387.png)
ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-(2-phenylethenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester is a benzoate ester and a member of phenols.
Aplicaciones Científicas De Investigación
Structural Modifications and Conformational Features
The thiazolo[3,2-a]pyrimidines, including various derivatives, have been studied for their structural modifications and supramolecular aggregation. The aryl ring positioned at C5 of the thiazolopyrimidine ring is typically perpendicular, and different substituents at positions C2, C3, C6, and on the aryl at C5 lead to significant differences in intermolecular interaction patterns. The packing features of these compounds are controlled by weak interactions like C-H…O, C-H…N, N-H…N O-H…N, C-H…π, and π…π interactions (Nagarajaiah & Begum, 2014).
Synthesis Techniques
The synthesis of thiazolopyrimidine derivatives involves multi-component condensations and can be influenced by the position and nature of substituents in the aldehyde component. The structures of the synthesized compounds are determined through spectroscopic methods, and the synthesis approach can vary to form different derivatives depending on the chemical conditions (Vasilkova, Nikulin & Krivenko, 2020).
Applications in Molecular Synthesis
Creation of Novel Compounds
Thiazolopyrimidine derivatives have been used as precursors in cycloaddition reactions, leading to the formation of novel compounds with unique structures. These products are characterized thoroughly through methods like NMR, IR, HRMS spectrometry, and X-ray crystallographic analysis, showcasing the versatility of thiazolopyrimidine derivatives in synthesizing structurally diverse molecules (Zeng, Ren, Fu & Li, 2018).
Preparation and Transformation to Heterocyclic Systems
Ethyl derivatives of thiazolopyrimidine are subjected to hydrolysis and cyclization to afford compounds that are then transformed into related heterocyclic systems. These transformations underscore the utility of thiazolopyrimidine derivatives in the synthesis of a variety of biologically active compounds (Youssef, Abbady, Ahmed & Omar, 2011).
Propiedades
Nombre del producto |
ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
|---|---|
Fórmula molecular |
C27H24N2O5S |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
ethyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H24N2O5S/c1-4-33-26(32)24-17(2)28-27-29(22(24)15-12-19-8-6-5-7-9-19)25(31)23(35-27)16-20-10-13-21(14-11-20)34-18(3)30/h5-16,22H,4H2,1-3H3/b15-12+,23-16+ |
Clave InChI |
RHJCNONRUZIWBT-GXSAIBHDSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)OC(=O)C)/S2)C |
SMILES canónico |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)OC(=O)C)S2)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl 3,4,5-trihydroxybenzoate](/img/structure/B1256305.png)


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1Z)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate](/img/structure/B1256310.png)



![1-(2-methoxyphenyl)-3-[(E)-(1-methyl-5-piperidin-1-ylsulfonylindol-3-yl)methylideneamino]thiourea](/img/structure/B1256316.png)
![[(1R,3E,6R,7E,9S,11E,13R,14S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-2,5,20-trioxo-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraen-6-yl] acetate](/img/structure/B1256319.png)



